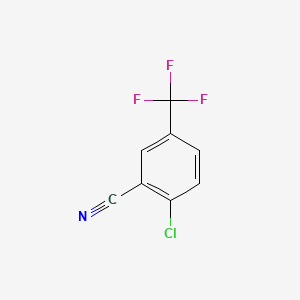

2-Chloro-5-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCISFYAQKHOWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059815 | |

| Record name | Benzonitrile, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-87-0 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-chloro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-(trifluoromethyl)benzonitrile CAS number 328-87-0

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0): A Cornerstone Intermediate for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and professionals in agrochemical and pharmaceutical development, this document moves beyond simple data recitation. It delves into the causality behind synthetic choices, the mechanistic underpinnings of its reactivity, and its strategic application in the creation of complex, high-value molecules.

Strategic Importance and Molecular Profile

This compound is a highly functionalized aromatic compound whose value lies in the unique interplay of its three core moieties: a nitrile group, a chlorine atom, and a trifluoromethyl (CF3) group. This specific arrangement on the benzene ring creates a versatile scaffold for advanced chemical synthesis.[1]

The trifluoromethyl group, a bioisostere of a methyl group, is a particularly powerful feature. As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring, enhancing the molecule's utility in several ways:

-

Increased Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism, prolonging the in-vivo half-life of derivative drug candidates.[2][3]

-

Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes, thereby enhancing bioavailability.[2][4]

-

Modulated Acidity/Basicity: The inductive effect of the CF3 group can alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.[3]

The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions and a handle for transition metal-catalyzed cross-coupling reactions. The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, or tetrazoles.[5] This combination of features makes this compound an indispensable building block in the synthesis of modern agrochemicals and pharmaceuticals.[1][2][6]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe use in a laboratory or industrial setting.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 328-87-0 | [7] |

| Molecular Formula | C₈H₃ClF₃N | [7] |

| Molecular Weight | 205.56 g/mol | [7] |

| Appearance | White crystalline solid/chunks | [7] |

| Melting Point | 38-42 °C | |

| Boiling Point | 210-212 °C | [7] |

| Density | 1.481 g/mL at 25 °C | |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| Solubility | Does not mix with water | [8] |

Table 2: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Signal Word | Warning | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P305+P351+P338 | [7] |

| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US) | |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7] |

| Incompatibilities | Strong acids, oxidizing agents, bases, and strong reducing agents. | [8] |

Core Synthesis Pathway: The Sandmeyer Reaction

The most direct and widely reported method for synthesizing this compound is the Sandmeyer reaction, starting from 2-chloro-5-(trifluoromethyl)aniline. This classic transformation is a cornerstone of aromatic chemistry for converting an arylamine into an aryl nitrile.

Causality of Method Selection: The Sandmeyer reaction is preferred due to its reliability, scalability, and the ready availability of the aniline precursor. The transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically delivered from a copper(I) cyanide salt. The copper catalyst is crucial as it facilitates the redox process that enables the substitution.

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Experimental Protocol: Sandmeyer Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Diazotization: a. In a jacketed reactor maintained at 0-5 °C, suspend 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in a solution of hydrochloric acid (3.0 eq) in water. b. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid. c. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Cyanation: a. In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.[9] Heat the solution to approximately 60-70 °C. b. Slowly add the cold diazonium salt solution from Step 1c to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature. c. After the addition is complete, continue heating the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or dichloromethane. b. Wash the combined organic layers with water and then with a brine solution. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure this compound.[7]

Key Chemical Transformations and Mechanistic Insights

The true utility of this compound is realized in its subsequent chemical transformations, which leverage its unique electronic and structural features.

A. Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is significantly electron-deficient due to the powerful inductive and resonance-withdrawing effects of the para-CF₃ group and the ortho-CN group. This electron deficiency makes the carbon atom attached to the chlorine highly susceptible to attack by nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10][11]

Trustworthiness of the Mechanism: The stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge is delocalized onto the electron-withdrawing nitrile and trifluoromethyl groups, lowering the activation energy for the reaction compared to an unsubstituted chlorobenzene.[10] This makes the SNAr pathway highly predictable and reliable.

Caption: The Addition-Elimination mechanism of SNAr reactions.

Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)benzonitrile

This transformation is a key step in the synthesis of various pharmaceutical and agrochemical scaffolds.

-

Reaction Setup: a. To a sealed pressure vessel, add this compound (1.0 eq), a source of ammonia such as aqueous ammonia or a solution of ammonia in an organic solvent like 1,4-dioxane. b. For reactions with aqueous ammonia, a phase-transfer catalyst may be beneficial. For anhydrous conditions, a suitable solvent is required.

-

Reaction Execution: a. Seal the vessel and heat the mixture to 100-150 °C. The reaction progress should be monitored by an appropriate technique (e.g., GC-MS or LC-MS). b. The reaction typically requires several hours to reach completion.

-

Work-up and Purification: a. After cooling, carefully vent the vessel. If an aqueous system was used, extract the product with an organic solvent like ethyl acetate. b. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. c. The resulting 2-Amino-5-(trifluoromethyl)benzonitrile[12][13][14] can be purified by column chromatography or recrystallization.

B. Suzuki-Miyaura Cross-Coupling

While aryl chlorides are generally less reactive than bromides or iodides in palladium-catalyzed cross-coupling, the electron-deficient nature of this substrate facilitates the initial oxidative addition step, making reactions like the Suzuki-Miyaura coupling feasible.[15] This reaction is a powerful tool for forming new carbon-carbon bonds.[16][17]

Expertise in Catalyst Selection: The choice of palladium catalyst and ligand is critical for success with an aryl chloride. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or tricyclohexylphosphine) are often required. These ligands promote the oxidative addition of the Pd(0) species into the strong C-Cl bond and accelerate the subsequent reductive elimination step. A suitable base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid partner for transmetalation.[18]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: a. In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium phosphate (2.0-3.0 eq). b. Add the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and the phosphine ligand (e.g., SPhos; 2-10 mol%). c. Add an anhydrous solvent, such as toluene or 1,4-dioxane, often with a small amount of water.

-

Reaction Execution: a. Heat the mixture to 80-110 °C with vigorous stirring. b. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: a. Cool the reaction to room temperature and dilute with an organic solvent. b. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. c. Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate. d. Purify the resulting biphenyl product by silica gel chromatography.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its carefully arranged functional groups provide chemists with a reliable and versatile platform for accessing complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the molecule for crucial transformations like nucleophilic aromatic substitution and facilitates modern synthetic methods such as palladium-catalyzed cross-coupling. A comprehensive understanding of its properties, synthesis, and reactivity empowers researchers in pharmaceuticals and agrochemicals to accelerate innovation and develop next-generation products with enhanced efficacy and stability.

References

-

Worldwide sourcing. (n.d.). Why this compound is Essential for Agrochemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). This compound: A Versatile Building Block for Innovation. Retrieved from [Link]

-

Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- U.S. Patent No. US6399807B1. (2002). Method for production of 2,4,5-trifluoro-benzonitrile. Google Patents.

-

Angene. (n.d.). 2-Amino-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. chemimpex.com [chemimpex.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 [sigmaaldrich.com]

- 13. 6526-08-5|2-Amino-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 14. Angene - 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 | MFCD03407465 | AG0039TE [japan.angenechemical.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)benzonitrile, with the CAS Number 328-87-0, is a key aromatic nitrile intermediate. Its molecular structure, featuring a chlorinated and trifluoromethylated benzene ring, imparts unique physicochemical properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical properties of this compound, detailed methodologies for their determination, and an analysis of its spectral characteristics, offering a critical resource for professionals in research and development. The strategic incorporation of the trifluoromethyl group is a widely used tactic in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5]

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values have been compiled from various reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₃N | |

| Molecular Weight | 205.56 g/mol | |

| Appearance | White to off-white crystalline solid | Echemi |

| Melting Point | 38-42 °C | |

| Boiling Point | 210-212 °C | |

| Density | 1.481 g/mL at 25 °C | |

| Solubility | Immiscible in water. Soluble in many organic solvents. | [6] |

| Flash Point | 101 °C (213.8 °F) - closed cup | |

| CAS Number | 328-87-0 |

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for the consistent and safe use of any chemical compound in research and manufacturing. This section outlines detailed, field-proven protocols for measuring the key physical parameters of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: For a crystalline solid with a relatively low melting point, Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. DSC provides a more accurate and reproducible measurement of the melting temperature (Tm) and also yields the enthalpy of fusion (ΔHf), which is a critical parameter for purity assessment and polymorphism studies. The technique measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions.[7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and to contain any potential off-gassing.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point 156.6 °C).

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 60 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Perform a second heating scan from 25 °C to 60 °C at 10 °C/min. The second scan is used to ensure that the thermal history of the sample is erased.

-

-

Data Analysis: Determine the onset temperature of the endothermic melting peak from the second heating scan. This temperature is reported as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion.

Diagram of DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Given that this compound is immiscible in water, determining its solubility in various organic solvents is crucial for its application in synthesis and formulation. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and accurate technique for quantifying the concentration of the compound in a saturated solution.[8][9][10] This method offers high sensitivity and selectivity.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest (e.g., methanol, acetonitrile, ethanol, isopropanol, dichloromethane, ethyl acetate).

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator for 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the diluted sample solutions and determine their concentrations from the calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility in each solvent.

Diagram of HPLC Solubility Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. s4science.at [s4science.at]

- 8. pharmaguru.co [pharmaguru.co]

- 9. sciforum.net [sciforum.net]

- 10. improvedpharma.com [improvedpharma.com]

2-Chloro-5-(trifluoromethyl)benzonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Advanced Chemical Development

Executive Summary: this compound, CAS 328-87-0, is a highly versatile fluorinated chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a chloro, a cyano, and a trifluoromethyl group, imparts desirable characteristics to target molecules, including enhanced metabolic stability, bioavailability, and efficacy. This guide provides a comprehensive overview of its physicochemical properties, details common synthetic and derivatization protocols, explores its primary applications, and outlines essential safety and handling procedures for laboratory and industrial settings.

The Strategic Importance of Fluorinated Building Blocks

In modern medicinal and agricultural chemistry, the incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, is a widely employed strategy for optimizing the properties of bioactive molecules.[1] The -CF3 group is a powerful modulator of a compound's lipophilicity, electronic character, and resistance to metabolic degradation.[1][2] this compound serves as a cornerstone intermediate, providing a robust scaffold for constructing complex molecular entities. Its presence in the synthetic pathway for potent antiviral, anticancer, and antitubercular agents, as well as next-generation pesticides, underscores its critical role in advanced chemical research and development.[3][4][5]

Physicochemical Properties

This compound is a white crystalline solid at standard conditions.[6][7] Its key physical and chemical properties are summarized below, providing essential data for researchers in planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 328-87-0 | [6][8][9] |

| Molecular Formula | C₈H₃ClF₃N | [6][8] |

| Linear Formula | ClC₆H₃(CF₃)CN | [9] |

| Molecular Weight | 205.56 g/mol | [6][8][9] |

| Appearance | White crystalline chunks/solid | [6][9] |

| Melting Point | 38-42 °C | [6][9] |

| Boiling Point | 210-212 °C | [9] |

| Density | 1.481 g/mL at 25 °C | [9] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [9] |

| EC Number | 206-338-7 | [6][9] |

Synthesis and Mechanistic Insights

The most common industrial synthesis of this compound is achieved via the Sandmeyer reaction.[9] This classic transformation provides a reliable method for converting an aryl amine into a nitrile through a diazonium salt intermediate.

Causality of Experimental Choice: The Sandmeyer reaction is preferred for its high functional group tolerance and the ready availability of the starting aniline precursor, 2-chloro-5-(trifluoromethyl)aniline. The use of a copper(I) cyanide catalyst is critical for the efficient conversion of the diazonium salt to the desired benzonitrile product.

Caption: Synthesis via Sandmeyer Reaction.

Experimental Protocol: Sandmeyer Reaction Synthesis

This protocol is a representative procedure based on established chemical principles for the Sandmeyer reaction.

-

Diazotization:

-

Suspend 2-chloro-5-(trifluoromethyl)aniline in an aqueous solution of hydrochloric acid (~3 equivalents).

-

Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (~1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30-60 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (~1.3 equivalents) and sodium cyanide (~1.5 equivalents) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

Control the rate of addition to maintain the reaction temperature, typically below 20 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.[6]

-

Core Applications in Advanced Synthesis

The reactivity of the nitrile and the activated aromatic ring makes this compound a valuable precursor for a wide range of more complex molecules.

Agrochemical Development

This compound is a crucial intermediate for herbicides, insecticides, and fungicides.[2] The trifluoromethyl group enhances the lipophilicity of the final product, which can improve its ability to penetrate plant cuticles or pest exoskeletons, leading to enhanced bioavailability and efficacy.[2] Furthermore, the C-F bonds are highly stable, often making the resulting agrochemical more resistant to metabolic degradation in the field.[2]

Pharmaceutical Drug Discovery

A significant application is its use as a starting material in the synthesis of novel therapeutics. For example, it is a documented precursor for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, an intermediate in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a promising class of antituberculosis drug candidates.[3][5]

Caption: Pharmaceutical Application Workflow.

Experimental Protocol: Electrophilic Nitration

This protocol describes the conversion of the title compound to a key pharmaceutical precursor.[3][5]

-

Preparation:

-

Carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

In a separate vessel, dissolve this compound in a suitable solvent, such as concentrated sulfuric acid.

-

-

Reaction:

-

Cool the solution of the benzonitrile to 0-5 °C.

-

Slowly add the cold nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C. The chloro and trifluoromethyl groups direct the nitration to the 3-position.

-

After addition, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.

-

-

Work-up and Hydrolysis:

-

Carefully pour the reaction mixture over crushed ice. This will precipitate the crude nitrated product and hydrolyze the nitrile group to a carboxylic acid in the strongly acidic medium.

-

Filter the resulting solid and wash thoroughly with cold water to remove residual acid.

-

Dry the solid product, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, under vacuum. Further purification can be achieved by recrystallization if necessary.

-

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.[8][10] All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][10]

| Hazard Type | GHS Classification | Precautionary Statements (Selected) | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help. | [6][11] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [9] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area. | [9] |

| Environmental | Toxic to aquatic organisms | Avoid release to the environment. | [10] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is well-established in the synthesis of advanced agrochemicals and pharmaceuticals. Its unique combination of functional groups provides a versatile platform for chemical innovation. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in both research and industrial applications, paving the way for the development of next-generation chemical entities.

References

-

Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals. Retrieved from [Link]

-

Fisher Scientific. (2024). 2-Fluoro-5-(trifluoromethyl)benzonitrile Safety Data Sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block for Innovation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. 2-クロロ-5-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

In-Depth Technical Guide: Synthesis of 2-Chloro-5-(trifluoromethyl)benzonitrile from 2-chloro-5-trifluoromethylaniline

Introduction

2-Chloro-5-(trifluoromethyl)benzonitrile is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique chemical structure, featuring a chlorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and bioavailability to the final products.[2] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound from 2-chloro-5-trifluoromethylaniline, with a primary focus on the robust and widely utilized Sandmeyer reaction.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the synthetic protocol but also delve into the underlying reaction mechanisms, safety considerations, and process optimization strategies, reflecting a field-proven perspective on this critical chemical transformation.

The Sandmeyer Reaction: A Cornerstone of Aryl Nitrile Synthesis

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a versatile and reliable method for converting aromatic amino groups into various functionalities, including nitriles, via an aryl diazonium salt intermediate.[2][3] This reaction is a cornerstone of aromatic chemistry due to its broad substrate scope and the mild conditions under which it often proceeds.[4][5] The overall transformation for the synthesis of this compound is depicted below:

Overall Reaction Scheme

Caption: Overall transformation from aniline to benzonitrile.

The synthesis is a two-step process that is often performed in a one-pot fashion:

-

Diazotization: The primary aromatic amine, 2-chloro-5-trifluoromethylaniline, is converted to its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[3][6][7]

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide complex to introduce the nitrile group onto the aromatic ring, yielding the desired product.[2][8][9]

Mechanistic Insights: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][10] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the Diazonium Salt

The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium.[7] The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a dehydration step lead to the formation of the aryl diazonium salt.

Step 2: The Copper-Catalyzed Cyanation

The cyanation step is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[11] This generates an aryl radical, a molecule of nitrogen gas, and a copper(II) species. The highly reactive aryl radical then abstracts a cyanide group from the copper(II) cyanide complex to form the final product, this compound, and regenerates the copper(I) catalyst.[2][10][11]

Caption: Simplified mechanism of the Sandmeyer reaction.

The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the existence of an aryl radical intermediate.[2]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. It is essential to adhere to all safety precautions due to the hazardous nature of the reagents involved.

Reagents and Materials

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-chloro-5-trifluoromethylaniline | 328-74-5 | C₇H₅ClF₃N | 195.57 |

| Hydrochloric acid (conc.) | 7647-01-0 | HCl | 36.46 |

| Sodium nitrite | 7632-00-0 | NaNO₂ | 69.00 |

| Copper(I) cyanide | 544-92-3 | CuCN | 89.56 |

| Sodium cyanide | 143-33-9 | NaCN | 49.01 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Sodium carbonate | 497-19-8 | Na₂CO₃ | 105.99 |

| Water | 7732-18-5 | H₂O | 18.02 |

Step-by-Step Procedure

Part A: Diazotization of 2-chloro-5-trifluoromethylaniline

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

To the flask, add 2-chloro-5-trifluoromethylaniline and a solution of concentrated hydrochloric acid in water.

-

Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring. The aniline hydrochloride salt may precipitate as a fine slurry.[12]

-

Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature is maintained below 5 °C.[7][8] The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture for an additional 30-45 minutes at 0-5 °C.[8][12]

-

Perform a starch-iodide paper test to confirm the presence of excess nitrous acid. A positive test (blue-black color) indicates the completion of the diazotization. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

-

(Optional but recommended) To destroy any excess nitrous acid, add a small amount of sulfamic acid or urea until the starch-iodide test is negative.[7]

Part B: Sandmeyer Cyanation

-

In a separate, larger reaction vessel equipped with a mechanical stirrer and a heating mantle, prepare a hot (approximately 80 °C) slurry of sodium carbonate, copper(I) cyanide, and sodium cyanide in water.[8]

-

Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper cyanide slurry.[8] Vigorous nitrogen evolution will occur. The addition rate should be controlled to manage the effervescence.

-

After the addition is complete, continue to stir the reaction mixture at 80 °C for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

-

Add an organic solvent, such as toluene, to the reaction mixture and stir vigorously to extract the product.[8]

-

Separate the organic layer. The aqueous layer may be extracted again with the same organic solvent to maximize product recovery.

-

Combine the organic extracts and wash them with water and then with a dilute sodium carbonate solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to obtain pure this compound.[13]

Safety Considerations: A Critical Aspect of the Sandmeyer Reaction

The Sandmeyer reaction involves several hazardous reagents and intermediates, necessitating strict adherence to safety protocols.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state, especially in the presence of certain counter-ions.[8] It is crucial to keep them in solution and at low temperatures. The process temperature for handling the diazonium salt solution should ideally be kept around 2 °C and should not exceed 15 °C.[8]

-

Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested or inhaled.[14] It can cause methemoglobinemia.[15] Avoid contact with skin and eyes and handle in a well-ventilated area.[14]

-

Copper(I) Cyanide and Sodium Cyanide: These are highly toxic compounds.[16][17] Ingestion, inhalation of dust, or skin contact can be fatal. They react with acids to produce highly toxic hydrogen cyanide gas.[17] All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[16] An antidote kit for cyanide poisoning should be readily available.[17][18]

-

Nitrogen Evolution: The cyanation step involves the vigorous evolution of nitrogen gas. The reaction should be carried out in a vessel with adequate headspace and proper venting to avoid pressure buildup.

A thorough safety evaluation of the process is essential before scaling up the reaction.[8][9][19][20]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 328-87-0[21] |

| Molecular Formula | C₈H₃ClF₃N[21] |

| Molecular Weight | 205.56 g/mol [21] |

| Appearance | White to off-white solid |

| Melting Point | 38-42 °C (lit.) |

| Boiling Point | 210-212 °C (lit.) |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, should be obtained and compared with literature values to confirm the structure.[22]

Conclusion

The synthesis of this compound from 2-chloro-5-trifluoromethylaniline via the Sandmeyer reaction is a well-established and efficient method. This guide has provided a comprehensive overview of the process, from the underlying mechanistic principles to a detailed experimental protocol and critical safety considerations. By understanding the nuances of this reaction, researchers and drug development professionals can effectively and safely produce this valuable chemical intermediate for a wide range of applications.

References

- Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC - NIH. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- Sandmeyer Reaction - GeeksforGeeks. (2025, July 23).

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. (n.d.).

- Sandmeyer Reaction Mechanism - BYJU'S. (n.d.).

- Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. - ResearchGate. (2025, August 6).

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development - ACS Publications. (n.d.).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).

- This compound | CAS 328-87-0 | SCBT. (n.d.).

- This compound(328-87-0) MS spectrum. (n.d.).

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ResearchGate. (2025, August 7).

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar. (2004, October 26).

- Material Safety Data Sheet - Copper (I) Cyanide, 99% - Cole-Parmer. (n.d.).

- The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.).

- This compound 97 328-87-0 - Sigma-Aldrich. (n.d.).

- Sodium Cyanide: Systemic Agent | NIOSH - CDC. (n.d.).

- Safety Data Sheet - Fisher Scientific. (2015, March 19).

- Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com. (n.d.).

- SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.).

- Sodium Nitrite - Medical Countermeasures Database - CHEMM. (n.d.).

- Diazotisation - Organic Chemistry Portal. (n.d.).

- How can I purify impure benzonitrile? - ResearchGate. (2017, July 23).

- Sandmeyer Reaction - J&K Scientific LLC. (2025, February 8).

- NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES - UPB. (n.d.).

- Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate - Benchchem. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotisation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. byjus.com [byjus.com]

- 11. jk-sci.com [jk-sci.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. Sodium Nitrite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. taekwang.co.kr [taekwang.co.kr]

- 18. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]

- 21. scbt.com [scbt.com]

- 22. This compound(328-87-0) MS spectrum [chemicalbook.com]

Navigating the Spectral Landscape of 2-Chloro-5-(trifluoromethyl)benzonitrile: A Technical Guide to its NMR Signature

Introduction: The Structural Significance of 2-Chloro-5-(trifluoromethyl)benzonitrile

This compound is a key aromatic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chloro, a trifluoromethyl, and a nitrile group, imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. A thorough understanding of its molecular structure is paramount for researchers in drug discovery and process development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This in-depth technical guide provides a detailed analysis of the 1H and 13C NMR spectral data of this compound, offering insights into spectral interpretation and the underlying principles that govern its NMR signature.

Methodology: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocol outlines the standard operating procedure for obtaining the 1H and 13C NMR spectra of this compound.

Experimental Protocol: Sample Preparation and NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl3), a standard solvent for small molecule NMR due to its good solubilizing properties and relatively clean spectral window.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.

-

1H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Signal averaging (e.g., 8-16 scans) is typically employed to improve the signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the range of carbon chemical shifts.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.[2]

-

A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, particularly quaternary carbons.

-

-

The logical flow for NMR data acquisition and processing is depicted in the following workflow diagram.

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Processing.

1H NMR Spectral Analysis of this compound

The 1H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants are dictated by the electronic effects of the substituents.

The molecular structure and numbering scheme for proton assignments are as follows:

Caption: Molecular Structure of this compound with Proton Numbering.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound in CDCl3. Disclaimer: This data is based on NMR prediction software and may vary slightly from experimentally determined values.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.95 | d | ~2.1 |

| H-4 | 7.85 | dd | ~8.4, ~2.1 |

| H-3 | 7.70 | d | ~8.4 |

Interpretation of the 1H NMR Spectrum

-

H-6 (δ ~7.95 ppm): This proton is deshielded due to its ortho position relative to the electron-withdrawing nitrile group. It appears as a doublet due to coupling with H-4. The small coupling constant (~2.1 Hz) is characteristic of a meta-coupling.

-

H-4 (δ ~7.85 ppm): This proton experiences deshielding from the adjacent trifluoromethyl group. It appears as a doublet of doublets because it is coupled to both H-3 (ortho-coupling, ~8.4 Hz) and H-6 (meta-coupling, ~2.1 Hz).

-

H-3 (δ ~7.70 ppm): This proton is ortho to the chloro group and exhibits an ortho-coupling with H-4, resulting in a doublet with a larger coupling constant (~8.4 Hz).

13C NMR Spectral Analysis of this compound

The proton-decoupled 13C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic ring.

The molecular structure and numbering scheme for carbon assignments are as follows:

Caption: Molecular Structure of this compound with Carbon Numbering.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR spectral data for this compound in CDCl3. Disclaimer: This data is based on NMR prediction software and may vary from experimentally determined values.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C-2 | ~138 | s | - |

| C-6 | ~135 | q | ~4 |

| C-3 | ~132 | s | - |

| C-5 | ~130 | q | ~34 |

| C-4 | ~128 | q | ~4 |

| CF3 | ~123 | q | ~272 |

| CN | ~116 | s | - |

| C-1 | ~114 | s | - |

Interpretation of the 13C NMR Spectrum

-

Aromatic Carbons (δ ~114-138 ppm): The six aromatic carbons resonate in the expected downfield region. The specific chemical shifts are influenced by the attached substituents. For instance, C-2, bonded to the electronegative chlorine atom, is significantly deshielded.

-

Trifluoromethyl Carbon (CF3, δ ~123 ppm): This carbon signal appears as a quartet due to the strong one-bond coupling with the three fluorine atoms (1JCF), with a large coupling constant of approximately 272 Hz.

-

Nitrile Carbon (CN, δ ~116 ppm): The nitrile carbon appears in the characteristic region for this functional group.

-

C-F Couplings: In addition to the one-bond C-F coupling of the CF3 group, smaller two-bond (2JCF) and three-bond (3JCF) couplings can be observed for the aromatic carbons C-5, C-6, and C-4, resulting in these signals appearing as quartets with smaller coupling constants.

Conclusion: The Definitive NMR Fingerprint

The comprehensive analysis of the 1H and 13C NMR spectra of this compound provides an unambiguous structural confirmation of the molecule. The distinct chemical shifts, multiplicities, and coupling constants serve as a unique "fingerprint," allowing for its confident identification and purity assessment. This detailed spectral guide serves as a valuable resource for researchers and scientists, enabling them to effectively utilize NMR spectroscopy in their synthetic and analytical workflows involving this important chemical intermediate.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved January 11, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 11, 2026, from [Link]

Sources

solubility of 2-Chloro-5-(trifluoromethyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)benzonitrile in Organic Solvents

Abstract: this compound is a pivotal intermediate in the synthesis of high-value pharmaceuticals and agrochemicals.[1] Its solubility in organic solvents is a critical physical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for working with this compound.

Introduction to this compound

This compound (CAS No. 328-87-0) is a substituted aromatic nitrile whose molecular architecture is key to its utility.[2] The presence of a chloro atom, a nitrile group, and a highly electronegative trifluoromethyl group on the benzene ring creates a unique electronic and steric profile.[1] This structure makes it an essential building block for complex molecules, including novel antitubercular agents, antivirals, and advanced pesticides.[1][3]

Understanding the solubility of this solid compound is not merely an academic exercise; it is fundamental to process optimization. The choice of solvent directly impacts:

-

Reaction Efficiency: Ensuring reactants are in the same phase for optimal interaction.

-

Purification: Selecting appropriate solvents for techniques like recrystallization to isolate the final product with high purity.

-

Formulation: Developing stable and effective formulations for agrochemical or pharmaceutical applications.

-

Safety and Handling: Managing exposure and ensuring safe storage conditions.[4]

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is dictated by its physical and chemical properties. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 328-87-0 | [5] |

| Molecular Formula | C₈H₃ClF₃N | [2] |

| Molecular Weight | 205.56 g/mol | [2][5] |

| Appearance | White crystalline solid/chunks | [4][5] |

| Melting Point | 38-42 °C | |

| Boiling Point | 210-212 °C | |

| Density | ~1.48 g/mL at 25 °C | |

| Water Solubility | Immiscible | [5] |

| Flash Point | 101 °C (215 °F) | [5] |

Structural Influence on Polarity:

The molecule's solubility is a direct consequence of the interplay between its nonpolar aromatic core and its polar functional groups.

-

Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

-

Nitrile Group (-C≡N): This group has a strong dipole moment, introducing significant polarity and the ability to act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): As a powerful electron-withdrawing group, it enhances the molecule's overall dipole moment. Its fluorine atoms are poor hydrogen bond acceptors.

-

Chloro Group (-Cl): This group is electronegative and contributes to the molecule's polarity.

The combination of these features results in a molecule with significant polarity but lacking a hydrogen bond donor site. Its immiscibility in water is expected, as the large, nonpolar surface area of the trifluoromethyl- and chloro-substituted benzene ring dominates, preventing effective solvation by the highly structured hydrogen-bonding network of water.[5]

Theoretical Solubility Profile in Organic Solvents

The guiding principle for predicting solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[6][7] Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The nonpolar aromatic ring suggests some affinity for these solvents. Toluene, being aromatic itself, may offer favorable π-π stacking interactions, potentially leading to moderate solubility. Solubility in aliphatic solvents like hexane is expected to be lower.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile): This class of solvents is predicted to be most effective. Their permanent dipoles can interact favorably with the polar nitrile and trifluoromethyl groups of the solute. Solvents like acetone and acetonitrile, which have nitrile groups themselves, are likely to be excellent solvents.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors and acceptors. While the nitrile group can accept a hydrogen bond, the solute cannot donate one. The overall polarity of these solvents is high, which is favorable, but their strong self-association through hydrogen bonding may hinder the solvation of the large, non-hydrogen-bond-donating solute. Therefore, solubility is expected to be moderate, likely lower than in polar aprotic solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[9]

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 10-20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

-

Centrifuge (optional)

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation: Set the thermostatically controlled shaker to the desired temperature (e.g., 25 °C). Allow it to equilibrate.

-

Sample Addition: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting amount of ~200-300 mg in 5 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in the shaker. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended to ensure saturation is achieved.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle. If solids remain suspended, centrifuge the vial at a moderate speed.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for accurate calculation.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis) × (Dilution Factor) × (100 / Volume of sample analyzed)

Visualization of the Experimental Workflow

The following diagram illustrates the decision-making and procedural flow for determining solubility.

Caption: Workflow for the isothermal shake-flask method.

Data Summary and Interpretation

The results obtained from the experimental protocol should be compiled into a clear, comparative format.

Table 2: Solubility of this compound at 25°C (Template for Experimental Results)

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | |

| Hexane | 0.1 | [Experimental Value] | ||

| Polar Aprotic | Acetone | 5.1 | [Experimental Value] | |

| Acetonitrile | 5.8 | [Experimental Value] | ||

| Ethyl Acetate | 4.4 | [Experimental Value] | ||

| THF | 4.0 | [Experimental Value] | ||

| Polar Protic | Ethanol | 4.3 | [Experimental Value] | |

| Methanol | 5.1 | [Experimental Value] |

Interpretation: The quantitative data will validate the theoretical predictions. It is expected that solubility will be highest in polar aprotic solvents due to favorable dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network. This data is invaluable for selecting optimal solvents for synthesis (where high solubility is desired) or recrystallization (where moderate solubility at room temperature and low solubility at cold temperatures is ideal).

Safety and Handling Precautions

This compound is a hazardous substance.[5] It is harmful if swallowed, and contact with skin or eyes should be avoided.[4][10] It is classified as an irritant to the eyes, skin, and respiratory system.[5] When handling this compound, especially during solubility studies that involve agitation, appropriate personal protective equipment (PPE) is mandatory. This includes:

-

Safety glasses or goggles

-

Solvent-resistant gloves (e.g., nitrile)

-

A laboratory coat

All work should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[4] Consult the Safety Data Sheet (SDS) for detailed information before beginning any work.[5][10][11]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust prediction of its behavior can be made based on its physicochemical properties and the principles of intermolecular forces. It is anticipated to have the highest solubility in polar aprotic solvents. This guide provides the theoretical foundation and a detailed experimental protocol to empower researchers to generate the precise, high-quality solubility data required for process development, purification, and formulation in their specific applications. Adherence to the described methodology will ensure the generation of reliable and reproducible results critical for advancing research and development efforts involving this important chemical intermediate.

References

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)

- CLASS. (n.d.).

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Apollo Scientific. (2023, July 6). 2-Chloro-5-(trifluoromethyl)

- ECHEMI. (n.d.). 2-Chloro-5-(trifluoromethyl)

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Chemical Synthesis.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.

- PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile.

- Fisher Scientific. (2024, March 1). SAFETY DATA SHEET - 2-Fluoro-5-(trifluoromethyl)benzonitrile.

- Ossila. (n.d.). 2-Chloro-5-fluoronitrobenzene.

- MilliporeSigma. (2024, March 7).

- Eckhardt, M., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. IUCr Journals.

- IUCr. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

- Chem-Impex. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile.

- Echemi. (n.d.). This compound.

- Kiper, R.A. (n.d.). Properties of substance: benzonitrile.

- CDH Fine Chemical. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. benzonitrile [chemister.ru]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. echemi.com [echemi.com]

- 11. fishersci.fr [fishersci.fr]

2-Chloro-5-(trifluoromethyl)benzonitrile melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Beyond a simple recitation of values, this document delves into the structural basis for these properties and provides detailed, field-proven methodologies for their experimental determination, ensuring both scientific accuracy and practical applicability.

Core Physicochemical Properties

This compound is a substituted aromatic nitrile. Its physical state at ambient temperature is a solid, appearing as white crystalline chunks.[1] The presence and specific arrangement of the chloro, trifluoromethyl, and nitrile functional groups on the benzene ring dictate its fundamental physicochemical characteristics.

A summary of its key identifiers and properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 328-87-0 | [1][2] |

| Molecular Formula | C₈H₃ClF₃N | [1][2] |

| Molecular Weight | 205.56 g/mol | [1][2][3] |

| Appearance | White crystalline chunks/solid | [1][3] |

| Melting Point | 38-42 °C (100.4-107.6 °F) | |

| 38.5-39.5 °C (101.3-103.1 °F) | [1] | |

| 102-106 °F (38.9-41.1 °C) | [3] | |

| Boiling Point | 210-212 °C (410-414 °F) | [1] |

| 212 °C (413.6 °F) | [4] | |

| Density | 1.481 g/mL at 25 °C |

Structural Influence on Melting and Boiling Points

The melting and boiling points of an organic compound are direct reflections of the strength of its intermolecular forces. For this compound, several structural features are paramount:

-

Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. Similarly, the C-Cl and C-CF₃ bonds are highly polarized. These dipoles lead to strong dipole-dipole attractions between molecules, requiring substantial thermal energy to overcome, thus contributing to a relatively high boiling point for a molecule of its size.

-

Molecular Symmetry and Crystal Packing: The melting point is highly dependent on how efficiently the molecules can pack into a crystal lattice. The substitution pattern on the benzene ring influences molecular symmetry. As a solid at room temperature, this compound achieves a stable crystal lattice. The reported sharp melting point range (e.g., 38.5-39.5 °C) is indicative of a high degree of purity.[1][5][6] Impurities would disrupt the crystal lattice, leading to a lower and broader melting range.[5][6][7]

-

Van der Waals Forces: The trifluoromethyl group (-CF₃) is highly electronegative and, despite the polarity of the C-F bonds, the overall group is quite nonpolar and contributes significantly to the molecule's surface area. This, along with the benzene ring, allows for significant van der Waals interactions (specifically London dispersion forces), which further augment the intermolecular attractive forces.

Experimental Determination Protocols

The accurate determination of melting and boiling points is a cornerstone of compound identification and purity assessment.[7] The following protocols describe standard, reliable methods for these measurements.

Melting Point Determination: Capillary Method

This method relies on slowly heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry surface like a watch glass. Grind the solid into a fine powder.

-

Capillary Loading: Take a capillary tube sealed at one end.[5][8] Push the open end into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until the sample is packed to a height of 1-2 mm.[5][7]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus.

-

Thiele Tube/Oil Bath: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[5][6] Immerse the assembly in an oil bath (e.g., paraffin oil), making sure the oil level is above the sample but below the open end of the capillary tube.[5][8]

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point.

-